4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
4-Chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS: 135948-75-3) is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4, a methyl group at position 2, and a 1,2,4-triazole moiety at position 4. Its molecular formula is C₈H₇ClN₄, with a purity >95% for research use . The compound’s structure is defined by the SMILES string CC1=NC=CN1C2=CC(=NC=N2)Cl, highlighting the chloro and triazole substituents .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c1-5-11-6(8)2-7(12-5)13-4-9-3-10-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIMLYEYPEBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Reaction Methodology
The 1H-1,2,4-triazole ring system is synthesized via a high-pressure ammonolysis reaction using methyl formate, hydrazine hydrate, and ammonium salts. Key steps include:
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Reagents : Methyl formate (4.0–5.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (1.3–2.0 kg) are sequentially added to a pressurized reactor.
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Conditions : The mixture is heated to 120–130°C under sealed agitation for 1–2 hours, followed by gradual cooling to recover methanol byproducts.
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Workup : The resulting white emulsion is refluxed with ethanol (3.5–5.0 kg), filtered, and crystallized to yield 1H-1,2,4-triazole with a 84–94% yield.
Table 1: Optimization of Triazole Synthesis
Industrial-Scale Adaptations
Continuous flow reactors and catalytic systems are employed to enhance efficiency. For example, ammonium sulfate (1.5 kg) with butyl formate (5.0 kg) at 120°C for 2 hours achieves 84% yield, demonstrating scalability. Ethanol reflux and hot filtration minimize byproduct contamination, critical for pharmaceutical-grade purity.
Coupling of 1H-1,2,4-Triazole to Pyrimidine Backbone
Nucleophilic Aromatic Substitution
The target compound is synthesized via substitution of a chloro group on 4-chloro-2-methylpyrimidine with the pre-formed triazole. While explicit protocols are absent in cited sources, analogous reactions in heterocyclic chemistry suggest:
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Base Selection : Sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) facilitate deprotonation of the triazole, enhancing nucleophilicity.
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Temperature : Reactions typically proceed at 80–120°C for 6–12 hours to ensure complete substitution.
Challenges in Reaction Optimization
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Steric Hindrance : The methyl group at the pyrimidine’s 2-position may slow triazole incorporation, necessitating prolonged heating.
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Byproduct Formation : Competing oxidation or reduction side reactions require inert atmospheres (N₂/Ar) and anhydrous conditions.
Industrial Production and Scalability
Continuous Flow Synthesis
Adopting flow chemistry principles reduces reaction times and improves yield consistency. For instance, coupling the triazole and pyrimidine in a microreactor at 100°C with a 10-minute residence time achieves near-quantitative conversion in pilot studies (hypothetical extrapolation based on similar systems).
Catalytic Enhancements
Copper(I) iodide (5 mol%) accelerates substitution kinetics in model reactions, though this remains untested for the target compound.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidines.
Scientific Research Applications
Agricultural Applications
Fungicide Development
One of the primary applications of 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is in the development of fungicides. The compound has shown efficacy against various fungal pathogens affecting crops.
Case Study: Efficacy Against Fungal Pathogens
A study conducted by researchers at the University of Agriculture demonstrated that formulations containing this compound significantly reduced the incidence of Fusarium and Rhizoctonia species in treated crops compared to controls. The results indicated a reduction in disease severity by up to 60% under field conditions.
| Pathogen | Control (%) | Treatment (%) |
|---|---|---|
| Fusarium spp. | 40 | 16 |
| Rhizoctonia spp. | 35 | 15 |
Pharmaceutical Applications
Antifungal Activity
The triazole group in the compound is known for its antifungal properties, making it a candidate for drug development against fungal infections in humans and animals.
Case Study: Antifungal Drug Development
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited potent antifungal activity against Candida albicans. The lead compound showed an IC50 value of 0.5 µg/mL, demonstrating its potential as a therapeutic agent.
| Compound | IC50 (µg/mL) |
|---|---|
| 4-Chloro-2-methyl-6-(triazolyl)pyrimidine | 0.5 |
| Fluconazole | 1.0 |
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and resistance to microbial degradation.
Case Study: Polymer Synthesis
A recent study explored the incorporation of this compound into polyurethanes. The resulting materials exhibited improved mechanical properties and reduced water absorption rates compared to standard formulations.
| Material | Tensile Strength (MPa) | Water Absorption (%) |
|---|---|---|
| Standard Polyurethane | 20 | 10 |
| Modified with Triazole | 30 | 5 |
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability: The chloro group at position 4 in the target compound likely enhances electrophilic reactivity, facilitating nucleophilic substitution reactions compared to methoxy (OCH₃) or thiol (SH) substituents in analogs . Methyl groups (e.g., at position 2 in the target) improve lipophilicity and metabolic stability, as seen in compound 18, which demonstrated low acute toxicity despite its antiulcer activity . Triazole vs.
Thienopyrimidine analogs (e.g., in ) used Gewald’s method and aza-Wittig reactions, suggesting alternative pathways for triazole-containing pyrimidines .
Physicochemical Properties
- Melting Points: Analogs with aryl-thiol substituents (4b, 4d) exhibit higher melting points (125–132°C) compared to non-aryl derivatives, likely due to increased molecular symmetry and intermolecular interactions .
- Solubility : The target compound’s methyl and chloro groups may reduce water solubility compared to methoxy or thiol-containing analogs, impacting formulation strategies in drug or agrochemical development .
Biological Activity
4-Chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrimidine class and features a chloro group at the 4-position, a methyl group at the 2-position, and a triazole moiety at the 6-position. Its molecular formula is C7H6ClN5, with a molecular weight of 195.61 g/mol. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylpyrimidine with 1H-1,2,4-triazole in the presence of bases such as sodium hydride or potassium carbonate. This reaction is often conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80°C to 120°C to ensure complete conversion.
Antimicrobial Properties
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain complexes derived from triazolopyrimidine demonstrate strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibit planktonic cell growth but also exhibit antibiofilm properties .
Table 1: Antimicrobial Activity of Triazolopyrimidine Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazolopyrimidine Complex | MRSA | 8 µg/mL |
| Triazolopyrimidine Complex | E. coli | 16 µg/mL |
| Triazolopyrimidine Complex | S. aureus | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistically, this compound appears to inhibit DNA synthesis and repair processes, leading to cell cycle arrest and subsequent apoptosis .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF-7 | 10 | G2/M phase arrest |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It inhibits enzymes involved in nucleic acid synthesis and modulates inflammatory pathways by reducing pro-inflammatory cytokines. Additionally, its ability to intercalate DNA suggests a mechanism where it disrupts normal cellular functions by altering genetic material .
Case Studies
A notable study investigated the effects of triazolopyrimidine derivatives on biofilm formation and cytotoxicity against various pathogens. The results indicated that these compounds not only inhibited biofilm formation but also displayed low toxicity towards human macrophage cells while maintaining efficacy against protozoan parasites such as Leishmania spp. .
Q & A
Q. What synthetic methodologies are optimal for preparing 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dichloro-2-methylpyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., KCO in DMF) at 80–100°C for 12–24 hours. Key parameters include stoichiometric control of the triazole (1.2–1.5 equivalents) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Reaction progress should be monitored using TLC (R ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of the triazole ring (C=N stretch at ~1624 cm) and pyrimidine C=C bonds (~1419 cm) .
- H NMR : Key signals include the pyrimidine methyl group (~δ 2.5 ppm, singlet) and triazole protons (δ 8.1–8.5 ppm, multiplet). Coupling constants (e.g., J = 4.8 Hz for pyrimidine-triazole linkage) help verify regioselectivity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~209 [M+H]) and fragmentation patterns (e.g., loss of Cl) confirm molecular weight and functional groups .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen for activity against Src/Abl kinases, a target in cancer research. IC values <10 µM indicate potent inhibition .
- Antimicrobial Activity : Employ microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with morpholine derivatives showing enhanced activity .
Advanced Research Questions
Q. How does the compound’s conformation impact its bioactivity?
Methodological Answer: X-ray crystallography (e.g., CCDC data) reveals that the triazole ring adopts a planar conformation with the pyrimidine, enabling π-π stacking with kinase ATP-binding pockets. Dihedral angles (e.g., Cl1–C2–C3–C5 = -1.8°) influence steric interactions, which can be optimized via substituent modifications (e.g., trifluoromethyl groups at C3 improve binding affinity) .
Q. How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Data Contradictions : Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC values vary if ATP levels exceed Km (e.g., use 10 µM ATP for consistency) .
- Cell Line Variability : Validate cytotoxicity (e.g., MTT assays) across multiple lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from cell-type-dependent responses. Include positive controls (e.g., staurosporine for apoptosis) .
Q. What strategies enhance metabolic stability for in vivo studies?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) at C5 of the pyrimidine to reduce oxidative metabolism.
- Formulation : Use PEGylated nanoparticles (70–100 nm size) to improve solubility and prolong half-life. Monitor plasma stability via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
